molecular formula C10H6Cl3N5O2 B2689435 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine CAS No. 681271-30-7

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

Cat. No.: B2689435
CAS No.: 681271-30-7
M. Wt: 334.54
InChI Key: RUGKQRVYISASDP-UHFFFAOYSA-N
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Description

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H6Cl3N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Future Directions

The field of pyrimidine chemistry continues to be an active area of research, with potential applications in areas such as drug discovery, materials science, and biochemistry. Future research will likely continue to explore the synthesis, reactivity, and biological activity of new pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine typically involves the nitration of N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine. This can be achieved through a nitration reaction using nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of aniline derivatives, followed by cyclization to form the pyrimidine ring, and finally, nitration to introduce the nitro group.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the nitro group, which may result in different biological activities.

    5-nitro-2,4-dichlorophenyl)pyrimidine-4,6-diamine: Similar structure but with fewer chlorine atoms, potentially altering its reactivity and biological properties.

Uniqueness

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine is unique due to the presence of both nitro and trichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGKQRVYISASDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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